molecular formula C16H13N3O2S B12565832 2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- CAS No. 295361-40-9

2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl-

Cat. No.: B12565832
CAS No.: 295361-40-9
M. Wt: 311.4 g/mol
InChI Key: UZJJBUBSMPBHPM-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- is a heterocyclic compound that belongs to the class of pyrimidinethiones. This compound is characterized by the presence of a pyrimidine ring with a thione group at the 2-position, a nitrophenyl group at the 4-position, and a phenyl group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with urea derivatives in the presence of a catalyst. For instance, the Biginelli reaction, a three-component reaction involving β-ketoesters, aldehydes, and urea, can be employed to synthesize this compound . The reaction conditions typically include the use of microwave-assisted heating to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- involves its interaction with various molecular targets. The compound can bind to multiple receptors with high affinity, influencing various biological pathways. For instance, its potential anti-HIV activity may involve inhibition of viral enzymes, while its antitumor activity could be related to the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- can be compared with other similar compounds such as:

Properties

CAS No.

295361-40-9

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C16H13N3O2S/c20-19(21)13-8-6-12(7-9-13)15-10-14(17-16(22)18-15)11-4-2-1-3-5-11/h1-10,15H,(H2,17,18,22)

InChI Key

UZJJBUBSMPBHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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